2-Aminobenzothiazole

Catalog No.
S605581
CAS No.
136-95-8
M.F
C7H6N2S
M. Wt
150.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzothiazole

CAS Number

136-95-8

Product Name

2-Aminobenzothiazole

IUPAC Name

1,3-benzothiazol-2-amine

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

InChI

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)

InChI Key

UHGULLIUJBCTEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)N

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
SLIGHTLY SOL IN WATER
SOL IN ALCOHOL, ETHER, CHLOROFORM

Synonyms

2-Benzothiazolamine; 1,3-Benzothiazol-2-ylamine; 2-Aminobenzothiazole; 2-Iminobenzothiazoline; NSC 4670; SKA 1;

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N

Molecular Structure Analysis

The key feature of ABT's structure is the five-membered benzothiazole ring, consisting of fused benzene and thiazole moieties. The amino group (NH2) is attached at the second position of the ring (hence the prefix "2-"). This structure offers interesting properties due to the presence of both aromatic and heteroaromatic character, along with the electron-donating nature of the amine group [].


Chemical Reactions Analysis

ABT serves as a valuable precursor for the synthesis of various heterocyclic scaffolds. Here's an example reaction:

Synthesis of a Benzimidazole derivative:

2-Aminobenzothiazole + Benzaldehyde --> 2-(Benzylideneamino)benzothiazole (Eq. 1) []

This reaction highlights ABT's ability to participate in condensation reactions with carbonyl compounds. Additionally, research explores ABT's role in multicomponent reactions for generating biologically active molecules.

Degradation studies on ABT are scarce in scientific literature.


Physical And Chemical Properties Analysis

  • Melting Point: 159 °C []
  • Boiling Point: 340 °C []
  • Solubility: Slightly soluble in water (0.8 g/L at 25 °C) []. More soluble in organic solvents like ethanol, DMF, and DMSO [].
  • Stability: Stable under normal storage conditions [].

Currently, there's no documented research on a specific mechanism of action for ABT in biological systems. However, its potential for complex formation with metal ions and its presence in biologically active molecules warrant further investigation [, ].

Ionophore for metal ion detection:

  • 2-Aminobenzothiazole can act as a neutral carrier, also known as an ionophore, in ion-selective electrodes. These electrodes are used to measure the concentration of specific ions in a solution. In one study, researchers incorporated 2-aminobenzothiazole into a polyvinyl chloride membrane electrode for the selective detection of cerium (III) ions (Ce³⁺) [].

Sorbent for lead removal:

  • 2-Aminobenzothiazole can be bonded to multi-walled carbon nanotubes to create a sorbent material. This material has been shown to be effective in removing lead (II) ions (Pb²⁺) from aqueous samples [].

Synthesis of coordination complexes:

  • 2-Aminobenzothiazole can be used as a ligand in the synthesis of coordination complexes. These complexes are formed when a central metal ion binds to one or more molecules of a ligand. In one study, researchers used 2-aminobenzothiazole to synthesize cobalt (II) picrate mixed-ligand complexes [].

Adsorption studies:

  • The adsorption of 2-aminobenzothiazole molecules on silver nanoparticles has been studied using surface-enhanced Raman scattering spectroscopy. This technique can provide information about the interaction between molecules and surfaces [].

Physical Description

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992)

Color/Form

PLATES FROM WATER
LEAFLETS FROM WATER

XLogP3

1.9

Boiling Point

Decomposes (NTP, 1992)

Density

0.5 (NTP, 1992)

Melting Point

270 °F (NTP, 1992)
132.0 °C
132 °C

UNII

08K5TLY3EQ

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 76 of 79 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

136-95-8

Wikipedia

2-aminobenzothiazole

Methods of Manufacturing

...FROM 2-CHLOROBENZOTHIAZOLE BY TREATMENT WITH ALCOHOLIC AMMONIA AT 150-160 °C; HOFMANN, BER 12, 1129 (1880); 13, 11 (1881). FROM BENZOTHIAZOLE BY BOILING WITH HYDROXYLAMINE IN WATER OR IN 2 N SODIUM HYDROXIDE, SKRAUP, ANN 419, 65 (1919).

General Manufacturing Information

2-Benzothiazolamine: ACTIVE

Dates

Modify: 2023-08-15
Huang et al. Covalent inhibition of NSD1 histone methyltransferase. Nature Chemical Biology, DOI: 10.1038/s41589-020-0626-6, published online 31 August 2020
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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